

The Function of TAS4464 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: TAS4464 hydrochloride

Cat. No.: B10819669

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Abstract

TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway.[3][4] By inhibiting NAE, TAS4464 disrupts the function of cullin-RING ligases (CRLs), leading to the accumulation of CRL substrate proteins, cell cycle dysregulation, and apoptosis in cancer cells.[4][5] Preclinical studies have demonstrated its broad antiproliferative activity against various cancer cell lines and potent antitumor effects in in vivo models.[3][4] A first-in-human Phase 1 clinical trial has been conducted in patients with advanced solid tumors.[6][7] This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical data of **TAS4464 hydrochloride**.

Core Mechanism of Action: NAE Inhibition

TAS4464's primary mechanism of action is the selective inhibition of the NEDD8-activating enzyme (NAE).[1][2] NAE is a heterodimer composed of APP-BP1 and UBA3 and is the apex enzyme in the neddylation pathway.[4] This pathway is analogous to ubiquitination and involves the covalent conjugation of the ubiquitin-like protein NEDD8 to target proteins.

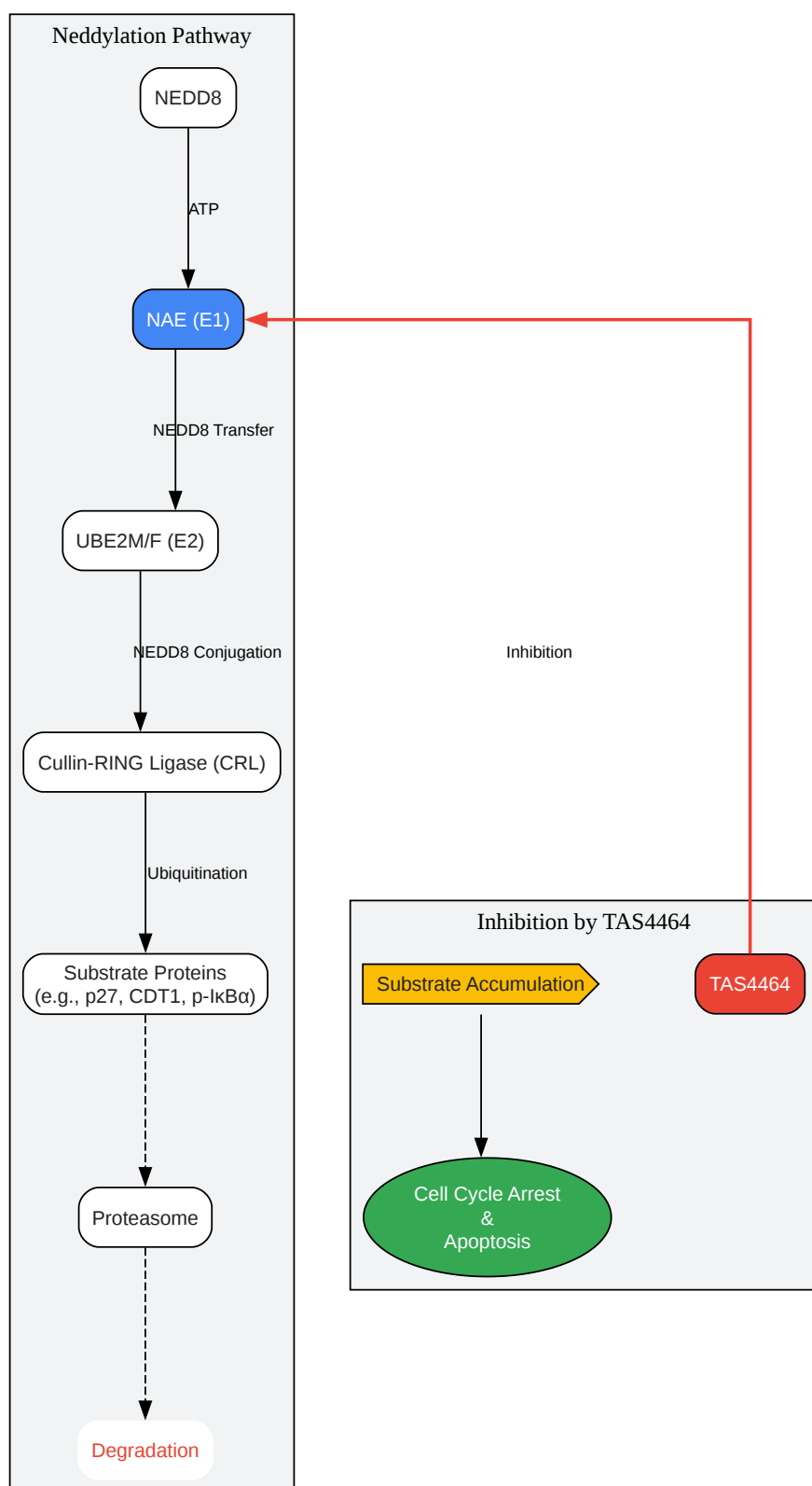
The major substrates of the neddylation pathway are the cullin proteins, which are scaffold components of cullin-RING E3 ubiquitin ligases (CRLs).[4] The attachment of NEDD8 to a cullin

protein, a process termed neddylation, is essential for the activation of CRLs.[4] Activated CRLs, in turn, target a wide array of substrate proteins for ubiquitination and subsequent proteasomal degradation.[4] These substrates are often key regulators of critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.[4]

By inhibiting NAE, TAS4464 prevents the neddylation and activation of CRLs.[5] This leads to the accumulation of CRL substrate proteins, which can trigger cell cycle arrest, senescence, and apoptosis.[4][5]

Signaling Pathway

The following diagram illustrates the neddylation pathway and the inhibitory effect of TAS4464.



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Figure 1: Mechanism of action of TAS4464 in the neddylation pathway.

Quantitative Data

The following tables summarize the key quantitative data for **TAS4464 hydrochloride** from preclinical studies.

Table 1: In Vitro Potency of TAS4464

Target	Assay Type	IC50 (nM)	Reference
NAE	Cell-free enzyme assay	0.955	[1][2]

Table 2: Antiproliferative Activity of TAS4464 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
CCRF-CEM	Acute Lymphoblastic Leukemia	Data not specified
AML patient-derived cells	Acute Myeloid Leukemia	Cytotoxicity observed
DLBCL patient-derived cells	Diffuse Large B-cell Lymphoma	Cytotoxicity observed
SCLC patient-derived cells	Small Cell Lung Cancer	Cytotoxicity observed

Experimental Protocols

NAE Inhibition Assay (Cell-free)

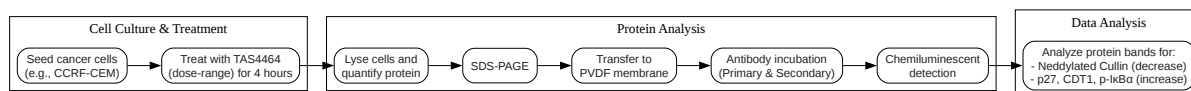
A detailed protocol for a cell-free NAE inhibition assay would typically involve the following steps:

- Reagents and Materials:
 - Recombinant human NAE (APP-BP1/UBA3)
 - Recombinant human UBE2M (E2 enzyme)
 - NEDD8

- ATP
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- **TAS4464 hydrochloride** at various concentrations
- Detection reagent (e.g., fluorescently labeled NEDD8, antibody-based detection)
- Procedure:
 1. Prepare a reaction mixture containing NAE, UBE2M, and NEDD8 in the assay buffer.
 2. Add TAS4464 at a range of concentrations to the reaction mixture and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
 3. Initiate the enzymatic reaction by adding ATP.
 4. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.
 5. Stop the reaction (e.g., by adding EDTA).
 6. Quantify the amount of NEDD8 transferred to UBE2M or auto-neddylated NAE using an appropriate detection method (e.g., fluorescence polarization, ELISA, Western blot).
 7. Plot the percentage of inhibition against the concentration of TAS4464 and determine the IC₅₀ value using a suitable curve-fitting model.

Western Blot Analysis of CRL Substrate Accumulation

The following workflow illustrates the process of assessing the effect of TAS4464 on CRL substrate levels in cancer cells.



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Figure 2: Experimental workflow for Western blot analysis.

In Vivo Antitumor Activity

TAS4464 has demonstrated significant antitumor activity in various human tumor xenograft mouse models.[4] Weekly or twice-weekly administration of TAS4464 resulted in prominent tumor growth inhibition in both hematologic and solid tumor models without causing significant weight loss in the animals.[4] In some models, such as a patient-derived small cell lung cancer (SCLC) xenograft, treatment with TAS4464 led to complete tumor regression in a majority of the mice.[4] Furthermore, in an acute myeloid leukemia (AML) xenograft model, intravenous administration of TAS4464 induced complete tumor remission.[8][9]

Clinical Development

A first-in-human, open-label, Phase 1 study of TAS4464 was conducted in patients with advanced solid tumors.[6][7] The study aimed to determine the maximum tolerated dose (MTD) and assess the safety, pharmacokinetics, and pharmacodynamics of the compound.[6][7] The study reported dose-limiting toxicities related to abnormal liver function, and the MTD was not determined.[7]

Conclusion

TAS4464 hydrochloride is a potent and selective inhibitor of NAE with a well-defined mechanism of action that leads to the disruption of CRL-mediated protein degradation and subsequent cancer cell death. It has shown significant antitumor activity in a broad range of preclinical models. Further investigation is warranted to understand and manage the liver-related toxicities observed in the initial clinical trial to fully explore its therapeutic potential.

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